molecular formula C20H16O4 B5526800 3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5526800
M. Wt: 320.3 g/mol
InChI Key: ZWHYOLFLPIJLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C20H16O4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.10485899 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Characterization and Potential Pharmacological Uses

  • The compound 3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one belongs to a class of chemical constituents characterized for their potential pharmacological benefits. In the study of the bark of Millettia ovalifolia, a novel flavonoid structurally related to our compound of interest showed significant inhibition of the cytosolic form of bovine carbonic anhydrase-II. This suggests its potential as a pharmacophore to treat conditions such as cystic fibrosis, glaucoma, epilepsy, leukemia, and neurological disorders (Rahman et al., 2015).

Synthetic Approaches and Chemical Reactions

  • Innovative synthetic methodologies have been developed to create compounds structurally similar to this compound. One such approach described the multicomponent condensation for the synthesis of a related compound, showcasing the versatility and potential of these compounds for further chemical modifications and applications in medicinal chemistry (Lichitsky et al., 2021).

Antimycobacterial Activity

  • Research into derivatives of the furo[3,2-f]chromen-7-one structure has also demonstrated antimycobacterial activity. A study on the diversity-oriented synthesis of furo[3,2-f]chromanes highlighted their effectiveness against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting a potential avenue for the development of new antimicrobial agents. This work exemplifies the bioactivity potential inherent in compounds within this chemical class (Alvey et al., 2009).

Antioxidant and Anti-MRSA Activity

  • Compounds structurally related to this compound have shown promising antioxidant and anti-MRSA (Methicillin-resistant Staphylococcus aureus) activities. A study involving isobenzofurans derived from tobacco roots indicated strong inhibition against MRSA and significant antioxidant properties. This suggests the potential of these compounds in developing treatments for bacterial infections resistant to conventional antibiotics and in oxidative stress-related conditions (Huang et al., 2020).

Future Directions

Given the interesting structure and potential biological activity of “3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one”, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could pave the way for the development of novel lead compounds in medicinal chemistry .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-11-12(2)20(21)24-19-9-18-16(8-15(11)19)17(10-23-18)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYOLFLPIJLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.